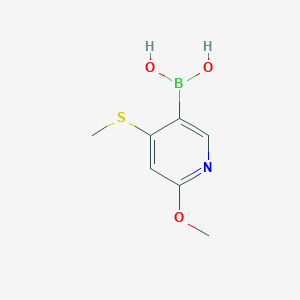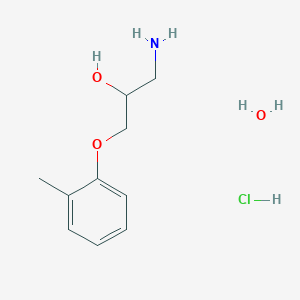![molecular formula C11H16N2O3 B3103898 L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- CAS No. 1452575-88-0](/img/structure/B3103898.png)
L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-
描述
L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-: is a compound that combines the amino acid L-Proline with an isoxazole derivative. Isoxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom at adjacent positions.
作用机制
Target of Action
. This suggests that the compound may interact with a variety of biological targets.
Mode of Action
They are recognized to be beneficial as ergogenic dietary substances .
Biochemical Pathways
It is involved in the Michael addition of dimethyl malonate to alfa-beta-unsaturated aldehydes . It is a precursor of hydroxyproline in collagen .
Pharmacokinetics
. This solubility profile may impact the compound’s bioavailability.
Action Environment
, which means it absorbs moisture from the environment. This property could potentially influence the compound’s stability and efficacy.
生化分析
Biochemical Properties
L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, participates in various biochemical reactions. It is a versatile organocatalyst for the synthesis of new spirooxindole derivatives . It also interacts with lipid oxidation products, potentially modifying their formation and reaction path . The enzymes it interacts with include proline oxidase (POX/PRODH), which catalyzes the first step in proline degradation .
Cellular Effects
The effects of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, on cells are multifaceted. It influences cell function by modulating cellular metabolism and gene expression . It also contributes to the overall uptake of proline in HeLa cells .
Molecular Mechanism
The molecular mechanism of action of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, involves its interaction with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, change over time. It has been found to stabilize conjugated diene and decrease hydroperoxide and hexanal levels as temperature increases .
Dosage Effects in Animal Models
The effects of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, vary with different dosages in animal models. High doses of this compound could potentially lead to toxicity levels and amino acid imbalances in the body .
Metabolic Pathways
L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, is involved in several metabolic pathways. It is a key player in proline metabolism, which is a critical pathway in the metabolic rewiring that sustains cancer cells’ proliferation, survival, and metastatic spread .
Transport and Distribution
L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, is transported and distributed within cells and tissues. The amino acid transporter PAT1 and the Na±dependent proline transporter SIT1 are involved in its transport .
Subcellular Localization
It is known that proline metabolism enzymes are localized in various subcellular compartments, including the mitochondria .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- typically involves the reaction of L-Proline with a suitable isoxazole derivative. One common method is the copper(I)-catalyzed one-pot synthesis, where nitrile oxides and terminal acetylenes react to form 3,5-disubstituted isoxazoles . This method is regioselective and experimentally convenient.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of environmentally friendly solvents and conditions is often preferred to minimize the environmental impact .
化学反应分析
Types of Reactions: L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
科学研究应用
Chemistry: L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- is used as a catalyst in asymmetric synthesis, particularly in aldol reactions and Michael additions .
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent .
Industry: In the industrial sector, it is used in the synthesis of pharmaceuticals and agrochemicals.
相似化合物的比较
- N-[(3,5-Dimethyl-4-isoxazolyl)methyl]aniline
- 3-(1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione
Uniqueness: L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- is unique due to its combination of the proline moiety with the isoxazole ring, which imparts distinct catalytic and biological properties . This combination is not commonly found in other similar compounds, making it a valuable tool in both research and industrial applications.
属性
IUPAC Name |
(2S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-9(8(2)16-12-7)6-13-5-3-4-10(13)11(14)15/h10H,3-6H2,1-2H3,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRJQVYDTWFURB-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CN2CCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231511 | |
| Record name | L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452575-88-0 | |
| Record name | L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1452575-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















